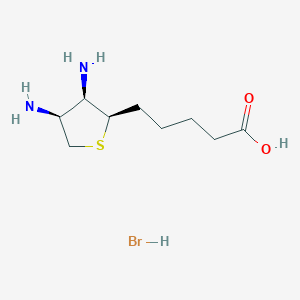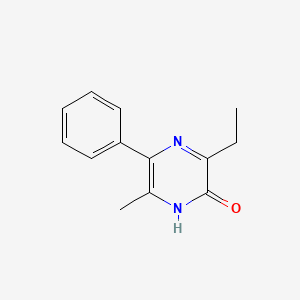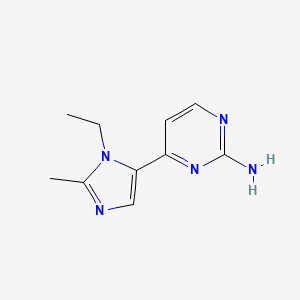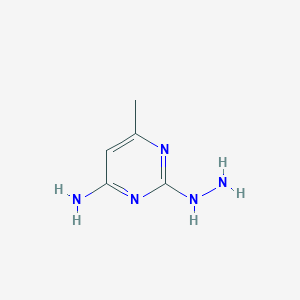![molecular formula C15H20F3N3 B13106444 4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound featuring a hexahydropyrrolo[1,2-a]pyrazine core, a trifluoromethyl group, and an aniline moiety
Méthodes De Préparation
The synthesis of 4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the formation of the hexahydropyrrolo[1,2-a]pyrazine core through cyclization reactions, followed by the introduction of the trifluoromethyl group and the aniline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hexahydropyrrolo[1,2-a]pyrazine core and trifluoromethyl group contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other hexahydropyrrolo[1,2-a]pyrazine derivatives and trifluoromethyl-substituted anilines. Compared to these compounds, 4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzylamine
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C15H20F3N3 |
|---|---|
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H20F3N3/c16-15(17,18)14-8-12(19)4-3-11(14)9-20-6-7-21-5-1-2-13(21)10-20/h3-4,8,13H,1-2,5-7,9-10,19H2 |
Clé InChI |
JTOVZSNZUYQWCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CCN2C1)CC3=C(C=C(C=C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)


![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

